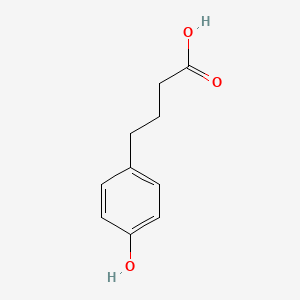
4-(4-Hydroxyphenyl)butanoic acid
Cat. No. B1296285
Key on ui cas rn:
7021-11-6
M. Wt: 180.2 g/mol
InChI Key: WTDBNDAYNLGKGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07304062B2
Procedure details


A 22-L 4-necked round bottom flask was equipped with a condenser, nitrogen inlet, thermometer lead and overhead stirring apparatus. The flask was charged with 4-(4-methoxyphenyl)butyric acid (2250 g, 11.58 moles) followed by pyridine hydrochloride (5360 g, 46.34 moles, 4 eq). The resulting mixture of the two solids was heated under nitrogen to 185-195° C., with stirring commencing by 50° C. The flask contents were held at 185-195° C., and reaction progress was monitored by TLC (50/50 v/v hexanes/ethyl acetate+1% v/v acetic acid, panisaldehyde stain for visualization). After two hours, TLC analysis indicated complete consumption of starting material. The heat source was removed and the mixture allowed to cool to 90° C., after which 5N HCl (2900 mL, 14.47 moles, 1.25 eq) and H2O (2700 mL) were added sequentially. Stirring was continued until the pot temperature reached 35° C. The mixture was transferred to a 22-L bottom-outlet flask and diluted with t-butyl methyl ether (MTBE, 6000 mL). The layers were separated and the aqueous portion was reextracted with MTBE (3×4000 mL). The organic portions were combined and back-washed with 5N HCl (750 mL). After drying (Na2SO4) and filtration, the solution was concentrated in vacuo to afford the title compound as a white solid (2020 g, 96.7%). 1H NMR (500 MHz, DMSO-d6) δ 1.70 (m, 2H), 2.15 (t, 2H), 2.45 (t, 2H), 3.33 (s, 1H), 6.65 (d, 2H), 6.95 (d, 2H). 13C NMR (DMSO-d6) δ 26.5, 32.5, 33.5, 114.6, 129.0, 131.2, 155.3, 174.2.


[Compound]
Name
hexanes ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three





Name
Yield
96.7%
Identifiers


|
REACTION_CXSMILES
|
C[O:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:9][CH2:10][CH2:11][C:12]([OH:14])=[O:13])=[CH:5][CH:4]=1.Cl.N1C=CC=CC=1.C(O)(=O)C.Cl>COC(C)(C)C.O>[OH:2][C:3]1[CH:4]=[CH:5][C:6]([CH2:9][CH2:10][CH2:11][C:12]([OH:14])=[O:13])=[CH:7][CH:8]=1 |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2250 g
|
|
Type
|
reactant
|
|
Smiles
|
COC1=CC=C(C=C1)CCCC(=O)O
|
Step Two
|
Name
|
|
|
Quantity
|
5360 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.N1=CC=CC=C1
|
Step Three
[Compound]
|
Name
|
hexanes ethyl acetate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O
|
Step Five
Step Six
|
Name
|
|
|
Quantity
|
6000 mL
|
|
Type
|
solvent
|
|
Smiles
|
COC(C)(C)C
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
190 (± 5) °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
thermometer lead and overhead stirring apparatus
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A 22-L 4-necked round bottom flask was equipped with a condenser, nitrogen inlet
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The resulting mixture of the two solids
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
with stirring commencing by 50° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
were held at 185-195° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
reaction progress
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
consumption of starting material
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The heat source was removed
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to cool to 90° C.
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
Stirring
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
reached 35° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The mixture was transferred to a 22-L bottom-outlet flask
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The layers were separated
|
WASH
|
Type
|
WASH
|
|
Details
|
back-washed with 5N HCl (750 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After drying
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
(Na2SO4) and filtration
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the solution was concentrated in vacuo
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC1=CC=C(C=C1)CCCC(=O)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2020 g | |
| YIELD: PERCENTYIELD | 96.7% | |
| YIELD: CALCULATEDPERCENTYIELD | 96.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
